Methyl 4-(4-methylbenzoyl)benzoate
Overview
Description
Methyl 4-(4-methylbenzoyl)benzoate: is an organic compound with the molecular formula C16H14O3 . It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a benzoyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(4-methylbenzoyl)benzoate can be synthesized through the esterification of 4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with the use of specialized equipment such as esterification towers, distillation columns, and water separators to ensure high conversion rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-methylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like (e.g., bromine) or (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(4-methylbenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially affecting their function. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- Methyl 4-methylbenzoate
- 4-methylbenzoic acid methyl ester
- Ethylene di-4-methylbenzoate
Comparison: Methyl 4-(4-methylbenzoyl)benzoate is unique due to the presence of both a methyl and a benzoyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the additional benzoyl group enhances its ability to participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(4-methylbenzoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAVMDPONAQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214352 | |
Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64141-11-3 | |
Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.